5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. This compound belongs to the class of benzimidazolones, which are known for their diverse biological activities. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate, and its Chemical Abstracts Service (CAS) number is 95-23-8 .
This compound is derived from benzimidazole, a bicyclic structure that consists of a fused benzene and imidazole ring. Benzimidazoles and their derivatives are extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The specific compound in question is classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure .
The synthesis of 5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate typically involves multi-step synthetic routes. A common approach includes the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives followed by cyclization to form the benzimidazolone ring .
Technical Details:
The molecular formula of 5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate is C11H16N4O·2ClH·H2O. It features a benzimidazole core with amino and dimethylamino substituents at specific positions.
5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate can participate in various chemical reactions typical for amines and heterocycles. These may include nucleophilic substitutions, cyclizations, and coupling reactions.
Technical Details:
The mechanism of action for compounds like 5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of benzimidazoles can inhibit specific proteins involved in cancer progression or inflammatory pathways. For example, it has been shown to selectively inhibit bromodomain-containing proteins (BRDs), which play roles in gene regulation and cancer cell proliferation .
Binding studies reveal that this compound exhibits favorable binding efficiency indices, indicating its potential as a lead compound in drug development .
5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate has several scientific applications:
This compound exemplifies the rich chemistry associated with benzimidazole derivatives and their relevance in modern medicinal chemistry.
Benzimidazolone scaffolds emerged as privileged structures in medicinal chemistry following the serendipitous discovery of naturally occurring benzimidazole nucleotides in the 1950s. Early derivatives like theophylline demonstrated the framework's pharmaceutical relevance, particularly as adenosine receptor antagonists and phosphodiesterase inhibitors [5]. The subsequent strategic incorporation of fused imidazolone rings significantly expanded molecular diversity, enabling enhanced hydrogen-bonding capabilities critical for target engagement. By the late 1990s, substituted benzimidazolones became established as versatile cores in oncology and neurology, exemplified by the development of abemaciclib (CDK4/6 inhibitor) and dorsomorphin (AMPK inhibitor). This evolution reflects a broader shift toward nitrogen-rich heterocycles capable of mimicking purine interactions while offering superior metabolic stability over linear scaffolds. The dihydro-2H-benzimidazol-2-one substructure—characterized by a non-aromatic imidazolone ring—further enables conformational flexibility absent in planar benzimidazoles, facilitating adaptation to diverse binding pockets.
Table 1: Key Benzimidazolone Derivatives in Therapeutic Development
Compound | Core Structure | Primary Therapeutic Target | Clinical/Research Significance |
---|---|---|---|
Theophylline | Xanthine-derived | Adenosine receptor | Early bronchodilator (1980s) |
Abemaciclib | 2-Aminobenzimidazolone | CDK4/6 | FDA-approved breast cancer drug (2017) |
Dorsomorphin | Pyrazolobenzimidazolone | AMPK/BMP | Tool compound for metabolic research |
5-Amino-6-(dimethylamino) variant | Dihydrobenzimidazolone (this compound) | STING pathway | Immuno-oncology candidate (current research) |
The 5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate exemplifies three key structural innovations driving modern benzimidazolone applications:
Table 2: Structural and Physicochemical Comparison of Key Benzimidazolone Derivatives
Property | 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one [2] | 5-Amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one (Free Base) | Dihydrochloride Hydrate (This Compound) [1] [3] | 1,3-Dimethyl Dihydrochloride Hydrate [3] |
---|---|---|---|---|
Molecular Formula | C₇H₈N₄O | C₉H₁₁N₄O⁻ (neutral) | C₉H₁₆Cl₂N₄O₂ | C₁₁H₁₈Cl₂N₄O₂ |
Molecular Weight | 164.17 g/mol | 206.22 g/mol | 283.15 g/mol | 311.19 g/mol |
LogP (Predicted) | -0.82 | 0.15 | -1.20 (salt form) | 0.40 (salt-adjusted) |
Hydrogen Bond Donors/Acceptors | 4/3 | 3/4 | 6/4 (incl. HCl) | 4/4 (N-methylated) |
Salt Form | None | None | 2HCl·H₂O | 2HCl·H₂O |
Key Functional Groups | 5,6-diamino | 5-amino, 6-dimethylamino | 5-amino, 6-dimethylamino (+ salts) | 5-amino, 6-dimethylamino, N1/N3-methyl |
The 5-amino-6-(dimethylamino) substitution pattern confers distinct electronic and steric properties that modulate bioactivity across therapeutic targets:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8